3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile
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Overview
Description
3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile is a complex organic compound that features a triazole, pyrrolidine, pyrazole, and benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring Subsequent steps involve the formation of the pyrazole ring and the final coupling with benzonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and other steps to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole or pyrazole rings, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazole and pyrazole rings can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole moiety and have similar biological activities.
Pyrazole derivatives: Compounds with pyrazole rings also exhibit a range of biological activities and are used in medicinal chemistry.
Benzonitrile derivatives: These compounds are known for their applications in pharmaceuticals and materials science.
Uniqueness
3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile is unique due to its combination of multiple bioactive moieties within a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic effects .
Properties
IUPAC Name |
3-[3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazol-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c19-12-14-3-1-4-15(11-14)25-9-6-17(21-25)18(26)24-8-2-5-16(24)13-23-10-7-20-22-23/h1,3-4,6-7,9-11,16H,2,5,8,13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYULMWYFJAIOJ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NN(C=C2)C3=CC=CC(=C3)C#N)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=NN(C=C2)C3=CC=CC(=C3)C#N)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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